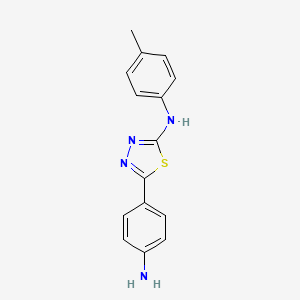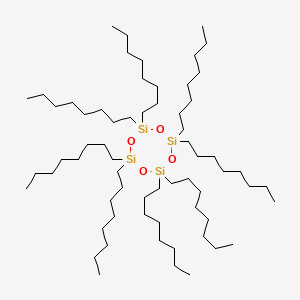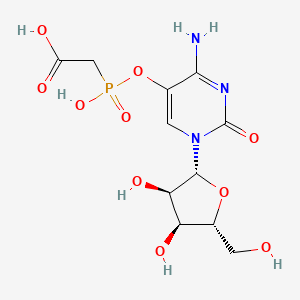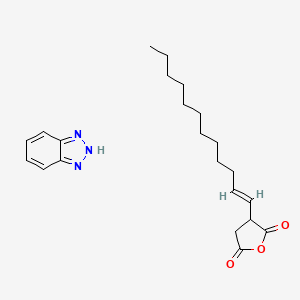![molecular formula C13H17N5OS B15212910 2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol CAS No. 2879-77-8](/img/structure/B15212910.png)
2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and benzylthio groups, and an ethanolamine moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrimidine ring: Starting from a suitable precursor like 2,5-diaminopyrimidine, the benzylthio group can be introduced via nucleophilic substitution.
Introduction of the ethanolamine moiety: This can be achieved through a nucleophilic substitution reaction where the amino group on the pyrimidine ring reacts with an appropriate ethanolamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino and benzylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol would depend on its specific application. Generally, it may interact with biological molecules through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor functions.
Pathways involved: Could include metabolic pathways, signal transduction pathways, etc.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diaminopyrimidine: Lacks the benzylthio and ethanolamine groups.
6-Benzylthio-2,4-diaminopyrimidine: Lacks the ethanolamine group.
2-Aminoethanol: Lacks the pyrimidine ring and benzylthio group.
Uniqueness
2-((2,5-Diamino-6-(benzylthio)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its pyrimidine ring, benzylthio group, and ethanolamine moiety. This combination may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Eigenschaften
CAS-Nummer |
2879-77-8 |
|---|---|
Molekularformel |
C13H17N5OS |
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
2-[(2,5-diamino-6-benzylsulfanylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H17N5OS/c14-10-11(16-6-7-19)17-13(15)18-12(10)20-8-9-4-2-1-3-5-9/h1-5,19H,6-8,14H2,(H3,15,16,17,18) |
InChI-Schlüssel |
OBKFXDPRBUJVAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=C2N)NCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)


![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)

![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)


![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)


